molecular formula C12H14NNaO6S B162021 Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate CAS No. 133167-77-8

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

Cat. No.: B162021
CAS No.: 133167-77-8
M. Wt: 323.3 g/mol
InChI Key: ZAUOYAYGXONHDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate generally involves the following steps:

    Nitration and Reduction: The starting material, 5-methoxy-2-methylbenzenesulfonic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetoacetylation: The amino group is then acetoacetylated using acetoacetic acid or its derivatives under acidic or basic conditions to form the 3-oxobutanamido group.

Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, followed by acetoacetylation in reactors designed to handle the specific reaction conditions required for each step. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amido group to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Products include methoxybenzoic acid derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

    Sodium 5-methoxy-2-methylbenzenesulfonate: Lacks the 3-oxobutanamido group, making it less versatile in certain chemical reactions.

    Sodium 4-amino-5-methoxy-2-methylbenzenesulfonate: Contains an amino group instead of the 3-oxobutanamido group, leading to different reactivity and applications.

Uniqueness: Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to the presence of both the methoxy and 3-oxobutanamido groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules .

Biological Activity

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is a synthetic organic compound with significant potential in pharmaceutical research and organic synthesis. This article explores its biological activities, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C12H14NNaO6SC_{12}H_{14}NNaO_6S and a molecular weight of approximately 303.36g/mol303.36\,g/mol. Its structure includes a sulfonate group, a methoxy group, and a methyl group, which contribute to its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, indicating potential applications in combating infections.
  • Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may influence the activity of cyclooxygenase enzymes involved in inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonateContains ammonium instead of sodiumMore soluble in polar solvents
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acidLacks methoxy group on position fiveExhibits different biological activity
N-Acetoacetcresidine sulfonic acid sodium saltSimilar sulfonate structurePrimarily used in dye chemistry

The specific combination of functional groups in this compound enhances its reactivity and biological potential compared to these similar compounds.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In another investigation, the compound displayed notable antimicrobial activity against various bacterial strains, indicating its possible use in developing new antimicrobial agents.
  • Anticancer Research : Recent research focused on the compound's ability to inhibit tumor growth in cell lines, revealing its potential as an anticancer therapeutic.

Properties

IUPAC Name

sodium;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOYAYGXONHDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888953
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133167-77-8
Record name Benzenesulfonic acid, 4-((1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133167778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-acetoacetylamino-4-methoxytolyl-6-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.